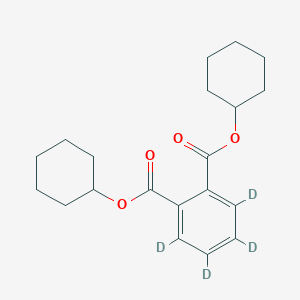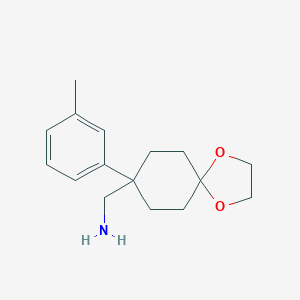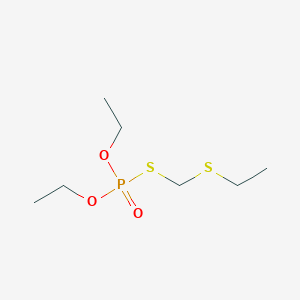
2-(嘧啶-4-基)乙酸乙酯
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as Ethyl 2-(pyrimidin-4-yl)acetate, often involves various methods. One approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of ethyl 2-bromoacetate with 4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine and potassium carbonate in the presence of potassium chloride and tetra-n-butylammonium bromide as catalysts .科学研究应用
抗纤维化活性
2-(嘧啶-4-基)乙酸乙酯衍生物已被合成并评估其潜在的抗纤维化活性。这些化合物对永生化的大鼠肝星状细胞 (HSC-T6) 显示出有希望的结果,而 HSC-T6 是纤维化发展中的关键参与者。 这些衍生物,特别是 6-(5-(对甲苯基氨基甲酰基)嘧啶-2-基)烟酸乙酯和 6-(5-((3,4-二氟苯基)氨基甲酰基)嘧啶-2-基)烟酸乙酯,表现出比一些已知药物更好的抗纤维化活性,这表明它们有可能成为新型的抗纤维化药物 .
抗炎特性
嘧啶衍生物,包括 2-(嘧啶-4-基)乙酸乙酯,以其抗炎特性而闻名。它们抑制各种炎症介质(如前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α 和核因子 κB)的表达和活性。 这使得它们在开发新型抗炎药物方面具有价值 .
抗菌应用
已知嘧啶部分具有广泛的药理活性,包括抗菌特性。 2-(嘧啶-4-基)乙酸乙酯衍生物可以设计为靶向各种微生物感染,为开发新型抗菌剂提供了一个平台 .
抗病毒治疗
研究表明,含有嘧啶结构的化合物,如 2-(嘧啶-4-基)乙酸乙酯,表现出显着的抗病毒活性。它们对像新城疫病毒这样的病毒特别有效,与已有的抗病毒药物相当。 这为合成新型抗病毒治疗剂开辟了途径 .
抗癌潜力
嘧啶衍生物已被研究用于其抗癌作用。例如,吡啶司林,一种基于嘧啶的化合物,已被证明能抑制二氢叶酸还原酶 (DHFR),而 DHFR 是一种在癌症治疗中经常被靶向的酶。 这种抑制已显示出良好的抗肿瘤效果,表明 2-(嘧啶-4-基)乙酸乙酯可以被修饰以增强其抗癌特性 .
化学生物学和药物化学
2-(嘧啶-4-基)乙酸乙酯在构建具有潜在生物活性的新型杂环化合物库中用作构件。 它是药物化学中的一个特权结构,用于设计具有多种生物和药理活性的化合物,从而在发现新药方面发挥着至关重要的作用 .
作用机制
Target of Action
Ethyl 2-(pyrimidin-4-yl)acetate is a pyrimidine derivative. Pyrimidine derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators play a crucial role in the body’s inflammatory response.
Mode of Action
The anti-inflammatory effects of pyrimidines, including Ethyl 2-(pyrimidin-4-yl)acetate, are attributed to their inhibitory response against the expression and activities of these inflammatory mediators . By interacting with these targets, the compound can potentially modulate the body’s inflammatory response.
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways related to inflammation . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in downstream effects such as the reduction of inflammation.
Result of Action
The molecular and cellular effects of Ethyl 2-(pyrimidin-4-yl)acetate’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation at the molecular and cellular levels .
属性
IUPAC Name |
ethyl 2-pyrimidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-6-10-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVJNQHRQQRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604762 | |
| Record name | Ethyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240606-58-9 | |
| Record name | Ethyl 4-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240606-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)











